molecular formula C13H22N2O3 B2710287 Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate CAS No. 1000553-66-1

Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate

Cat. No.: B2710287
CAS No.: 1000553-66-1
M. Wt: 254.33
InChI Key: ZGZJCNCCRZDXMX-SNAWJCMRSA-N
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Description

Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl carbamate group and an enamine moiety

Preparation Methods

The synthesis of tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl carbamate group. The enamine moiety is then introduced through a series of reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to improve yield and purity .

Chemical Reactions Analysis

Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The enamine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate can be compared with similar compounds such as:

Biological Activity

Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate, also known by its CAS number 1000553-66-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C15H26N2O4
  • Molecular Weight : 298.38 g/mol
  • CAS Number : 521302-69-2
  • Chemical Structure : The compound features a piperidine ring, a tert-butyl group, and an amino acid moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to diabetes management and cancer therapy.
  • Receptor Binding : It may interact with receptors that modulate signaling pathways crucial for cell growth and survival.

Antidiabetic Properties

Research indicates that derivatives of this compound can serve as precursors for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. DPP-IV inhibitors enhance insulin secretion and reduce glucagon levels, thus improving glycemic control .

Anticancer Activity

Studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, they have been shown to inhibit the growth of human tumor xenografts in vivo, suggesting potential as therapeutic agents in oncology .

Case Studies and Research Findings

StudyFindings
In Vivo Study on Tumor Xenografts The compound showed potent inhibition of tumor growth in nude mice models at well-tolerated doses .
DPP-IV Inhibition Demonstrated efficacy in enhancing insulin secretion through enzyme inhibition, indicating potential for diabetes management .
Kinase Selectivity Exhibited selective inhibition of specific kinases involved in cancer signaling pathways, enhancing its therapeutic profile against malignancies .

Safety Profile

While this compound shows promising biological activity, it is essential to consider its safety profile. The compound has been classified with potential hazards including skin and eye irritation. Proper handling and safety measures should be employed during research and application .

Properties

IUPAC Name

tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-10(7-9-15)4-5-11(14)16/h4-5,10H,6-9H2,1-3H3,(H2,14,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZJCNCCRZDXMX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)/C=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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